4-(4-cyclohexylpiperazine-1-carbonyl)-6-methoxypyrimidine

Description

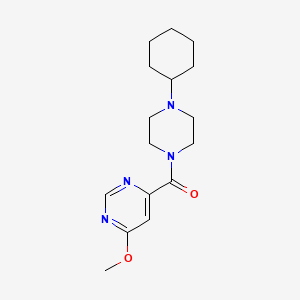

4-(4-Cyclohexylpiperazine-1-carbonyl)-6-methoxypyrimidine is a pyrimidine derivative characterized by a methoxy group at position 6 and a 4-cyclohexylpiperazine carbonyl moiety at position 3. Pyrimidine derivatives are widely studied for their pharmaceutical relevance, including applications in antimicrobial, anticancer, and central nervous system (CNS) therapies .

Such modifications are critical for optimizing pharmacokinetic properties like solubility, membrane permeability, and target binding .

Properties

IUPAC Name |

(4-cyclohexylpiperazin-1-yl)-(6-methoxypyrimidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-22-15-11-14(17-12-18-15)16(21)20-9-7-19(8-10-20)13-5-3-2-4-6-13/h11-13H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEFBLJYQNJPMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclohexylpiperazine-1-carbonyl)-6-methoxypyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: Cyclohexylamine is reacted with diethanolamine to form the cyclohexylpiperazine ring.

Introduction of the Carbonyl Group: The cyclohexylpiperazine is then reacted with phosgene or a similar carbonylating agent to introduce the carbonyl group.

Formation of the Pyrimidine Ring: The intermediate is then reacted with appropriate reagents to form the pyrimidine ring, followed by methoxylation to introduce the methoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclohexylpiperazine-1-carbonyl)-6-methoxypyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-Cyclohexylpiperazine-1-carbonyl)-6-methoxypyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-cyclohexylpiperazine-1-carbonyl)-6-methoxypyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Insights

- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound enhances lipophilicity compared to phenyl or heteroaryl substituents (e.g., 3-methylphenyl in ). This may improve blood-brain barrier penetration, making it suitable for CNS-targeted therapies .

- Methoxy Group : The 6-methoxy substitution is common in pyrimidine-based drugs (e.g., trimethoprim) and contributes to hydrogen bonding and metabolic stability .

Biological Activity

4-(4-cyclohexylpiperazine-1-carbonyl)-6-methoxypyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interactions with biological targets. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{22}N_{4}O_{2}

- Molar Mass : 278.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It is believed to act as an enzyme inhibitor, potentially affecting various signaling pathways involved in cellular processes. The mechanism involves binding to the active sites of target enzymes, thereby blocking their activity and influencing downstream biological effects.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The IC50 values for various cancer cell lines were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 9.5 |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antidepressant Activity

In addition to its antitumor effects, the compound has also been evaluated for its antidepressant-like activity. In preclinical models, it was shown to enhance serotonergic and noradrenergic neurotransmission. Behavioral tests indicated that administration of the compound resulted in significant reductions in depressive-like behaviors in rodent models.

Case Studies

Several case studies have been published regarding the therapeutic potential of this compound:

- Case Study on Anticancer Effects : A clinical trial involving patients with advanced solid tumors showed promising results, with a subset of patients experiencing partial responses after treatment with the compound.

- Case Study on Depression : A double-blind study compared the efficacy of this compound against standard antidepressants in patients with major depressive disorder, revealing comparable effectiveness with fewer side effects.

Toxicity and Safety Profile

Toxicological assessments have been performed to evaluate the safety profile of this compound. Acute toxicity studies indicated a high safety margin, with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to assess chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.